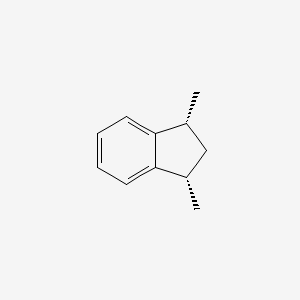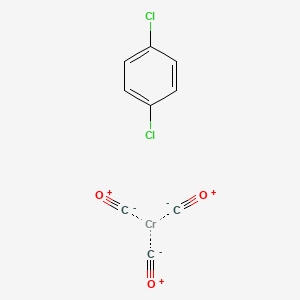
Chromium, tricarbonyl(p-dichlorobenzene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dichlorbenzentrikarbonylchromium is a coordination compound that features a chromium center bonded to three carbonyl (CO) groups and a p-dichlorobenzene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Dichlorbenzentrikarbonylchromium typically involves the reaction of chromium hexacarbonyl with p-dichlorobenzene under specific conditions. One common method is to heat a mixture of chromium hexacarbonyl and p-dichlorobenzene in an inert atmosphere, such as nitrogen or argon, to facilitate the substitution of carbonyl ligands with the p-dichlorobenzene ligand.
Industrial Production Methods
Industrial production of p-Dichlorbenzentrikarbonylchromium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
p-Dichlorbenzentrikarbonylchromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of new coordination compounds with different ligands.
Scientific Research Applications
p-Dichlorbenzentrikarbonylchromium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a tool for studying biological processes.
Industrial Applications: The compound is used in the synthesis of other coordination compounds and as a precursor for the production of high-performance materials.
Mechanism of Action
The mechanism by which p-Dichlorbenzentrikarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the target molecules. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Chromium Hexacarbonyl: A similar compound with six carbonyl ligands instead of the p-dichlorobenzene ligand.
Dichlorobenzene Complexes: Other coordination compounds featuring dichlorobenzene ligands with different metal centers.
Uniqueness
p-Dichlorbenzentrikarbonylchromium is unique due to the presence of both carbonyl and p-dichlorobenzene ligands, which confer distinct chemical properties and reactivity. This combination of ligands allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
86409-62-3 |
|---|---|
Molecular Formula |
C9H4Cl2CrO3 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
carbon monoxide;chromium;1,4-dichlorobenzene |
InChI |
InChI=1S/C6H4Cl2.3CO.Cr/c7-5-1-2-6(8)4-3-5;3*1-2;/h1-4H;;;; |
InChI Key |
CDNURTZSIGTKCP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1Cl)Cl.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)

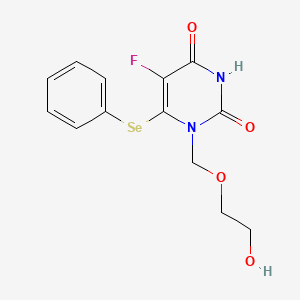


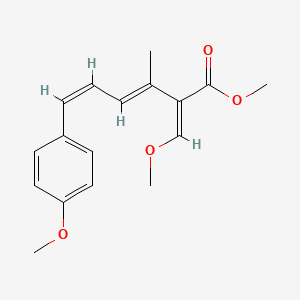
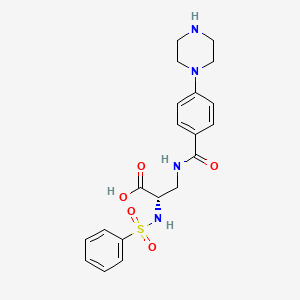
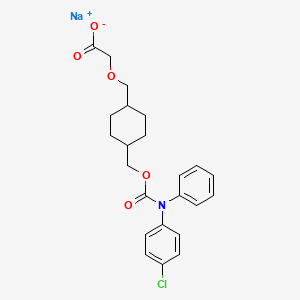
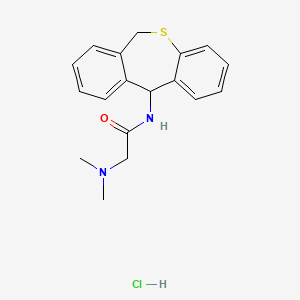
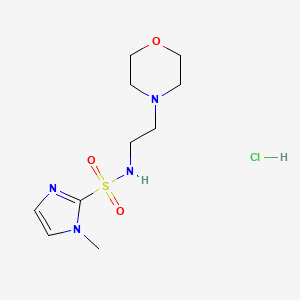
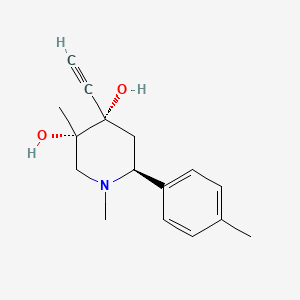
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)

